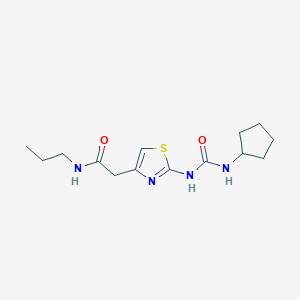

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide

Description

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-2-7-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFAURGPAFVOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyclopentylureido Group: This step involves the reaction of cyclopentyl isocyanate with an amine derivative to form the cyclopentylureido group.

Attachment of the Propylacetamide Moiety: The final step involves the acylation of the thiazole derivative with propylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole ring or the urea moiety are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a propyl group.

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a propyl group.

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-butylacetamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group may influence the compound’s lipophilicity, solubility, and interaction with biological targets, differentiating it from its methyl, ethyl, and butyl analogs.

Biological Activity

Overview

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide is a synthetic organic compound that has attracted attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylacetamide

- Molecular Formula : C14H22N4O2S

- Molecular Weight : 306.42 g/mol

The compound features a thiazole ring, a cyclopentylureido group, and a propylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against bacteria such as Staphylococcus aureus and Escherichia coli has been investigated, showing promising results in vitro.

Antifungal Activity

Thiazole-containing compounds are also known for their antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth by disrupting cell membrane integrity or inhibiting key metabolic pathways. Further research is needed to quantify its efficacy against specific fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound appears to induce apoptosis in cancer cells, possibly through the inhibition of specific oncogenic pathways. A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, suggesting it may serve as a lead compound for further development.

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could modulate receptor activities associated with cancer progression and microbial resistance.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against S. aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed antifungal efficacy against Candida albicans, reducing growth by 50% at concentrations of 16 µg/mL. |

| Study 3 | Investigated anticancer effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability (IC50 = 25 µM). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.